molecular formula C6H12N4S B13612153 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B13612153
M. Wt: 172.25 g/mol
InChI Key: IFBUYSFIRUIFEH-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2 and an N,N-dimethylmethanamine moiety at position 5. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, provides a rigid scaffold for molecular interactions.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9)

InChI Key

IFBUYSFIRUIFEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN=C(S1)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine with structurally or functionally related compounds, highlighting key differences in structure, activity, and physicochemical properties.

Compound Name Structural Features Biological Activity Physicochemical Properties Key References
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine Thiazole core, hydrazinyl (-NH-NH₂) at C2, dimethylmethanamine at C5 Hypothesized: Chelation, hydrogen bonding, potential CNS or anti-inflammatory activity Expected moderate solubility (thiazole limits hydrophilicity); molecular weight ~193.25 g/mol* N/A
Adinazolam () Triazolo[4,5-a][1,4]benzodiazepine core, dimethylmethanamine at C1 Anxiolytic, sedative (CNS activity) Higher molecular weight (359.8 g/mol); lipophilic benzodiazepine scaffold
Muscarinic Antagonists 35a/b () 1,4-Dioxane nucleus, dimethylmethanamine, benzylphenyl substituents Potent muscarinic receptor antagonism Lipophilic (logP >3); molecular weight ~380 g/mol; high membrane permeability
Neuroprotective Compound 19 () Indole core, benzyl and chloro substituents, dimethylmethanamine PP2A activation, Ca²⁺ channel blockade, neuroprotection Moderate solubility (indole ring); molecular weight ~328.8 g/mol
Ipivivint () Imidazo[4,5-c]pyridine and pyrazolo[3,4-b]pyridine cores, dimethylmethanamine Anti-inflammatory (psoriasis treatment) High molecular weight (C₂₆H₂₁FN₈, ~472.5 g/mol); complex polycyclic structure

Notes:

  • Molecular weight : The target compound’s approximate molecular weight is inferred from its formula (C₆H₁₁N₅S).
  • Solubility : Thiazole’s aromaticity may reduce solubility compared to dimethylmethanamine-containing dioxanes () or indoles (). Hydrazinyl groups could enhance water solubility via hydrogen bonding .
  • Biological Activity: Adinazolam (): The benzodiazepine core targets GABA receptors, unlike the thiazole-hydrazinyl system, which may engage different receptors (e.g., TAAR1 or ion channels) . Muscarinic Antagonists (): The 1,4-dioxane scaffold optimizes lipophilicity for membrane penetration, whereas the thiazole-hydrazinyl group may favor polar interactions .

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